molecular formula C24H27NO3 B4591606 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2-methylquinoline

8-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2-methylquinoline

Cat. No.: B4591606
M. Wt: 377.5 g/mol
InChI Key: VPVNYTYRTNKYNB-UHFFFAOYSA-N
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Description

8-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2-methylquinoline is a useful research compound. Its molecular formula is C24H27NO3 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.19909372 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A comprehensive study on the synthesis of quinoline derivatives highlights the efficient creation of 1,3-disubstituted 1,2-dihydroisoquinolines through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization processes. This method allowed for the introduction of various types of nucleophiles, demonstrating the compound's versatility in chemical synthesis (Obika et al., 2007). Additionally, the synthesis of organorhodium(III) complexes of 8-methylquinoline explores the compound's potential in forming complexes, indicative of its application in organometallic chemistry (Nonoyama, 1974).

Biological and Pharmacological Applications

A study on the synthesis of organonitrogen compounds from eugenol, which shares a structural motif with the target compound, through the Ritter reaction, suggests potential for the development of novel organonitrogen compounds with biological activity (Rahman & Pratama, 2019). This aligns with the antiparasitic activities observed in 8-aminoquinoline derivatives, underscoring the compound's relevance in developing antiparasitic agents (Nanayakkara et al., 2008).

Antioxidant Properties

The antioxidant activity of eugenol, a related compound, in various assays suggests that derivatives like 8-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2-methylquinoline may also exhibit significant antioxidant properties, potentially making them candidates for research into oxidative stress-related diseases (Gülçin, 2011).

Material Science and Engineering

The synthesis and crystal structure analyses of multi-substituted quinoline derivatives derived from eugenol demonstrate the compound's utility in material science, particularly in the development of fluorescent materials and in quantum chemical investigations. This includes studies on the fluorescence properties and potential applications in sensing and imaging technologies (Le et al., 2020).

Properties

IUPAC Name

8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-4-8-19-12-14-21(23(17-19)26-3)27-15-5-6-16-28-22-10-7-9-20-13-11-18(2)25-24(20)22/h4,7,9-14,17H,1,5-6,8,15-16H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVNYTYRTNKYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCCOC3=C(C=C(C=C3)CC=C)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.